5,5,5-Trifluoropentane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5,5-trifluoropentane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO2S/c6-5(7,8)3-1-2-4-12(9,10)11/h1-4H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWODOFTLIXYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)N)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5,5,5 Trifluoropentane 1 Sulfonamide and Its Analogues
Strategies for Introducing the Fluoroalkyl Moiety into Sulfonamide Structures
The incorporation of a trifluorinated alkyl chain is a critical step in the synthesis of 5,5,5-Trifluoropentane-1-sulfonamide. Modern synthetic chemistry offers several powerful methods for this transformation, moving beyond classical approaches to provide greater efficiency and functional group tolerance. nih.gov
Directly fluorinating a pre-formed pentane-1-sulfonamide (B1279081) at the C5 position is exceptionally challenging due to the inertness of C(sp³)–H bonds. However, principles from modern synthetic chemistry illustrate potential pathways. Indirect methods, involving the construction of the molecule from already fluorinated building blocks, are generally more feasible.
Direct approaches often rely on late-stage functionalization. While not directly demonstrated on a pentane-sulfonamide for terminal trifluorination, radical-mediated processes can achieve position-selective halogenation on aliphatic chains, which could then be converted to a trifluoromethyl group through subsequent reactions. For instance, light-initiated radical chain-propagation mechanisms have been used for the chlorination of aliphatic C–H bonds, with directing groups like sulfamides guiding the reaction to specific centers. rsc.org
Indirect methods involve synthesizing the sulfonamide from a precursor that already contains the trifluoromethyl group. A more common strategy is the use of electrophilic fluorinating reagents on activated substrates. For example, the synthesis of α-fluorosulfonamide analogues has been accomplished through the electrophilic fluorination of precursor sulfonamides, demonstrating the potential to introduce fluorine atoms adjacent to the sulfur atom. nih.gov This principle can be extended to the carbon chain with appropriate substrate design.
Table 1: Comparison of Fluorination Approaches for Aliphatic Chains
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Direct C-H Fluorination | Introduction of fluorine atoms by replacing hydrogen on an existing aliphatic scaffold. | Atom economical; suitable for late-stage functionalization. | Low reactivity of C(sp³)–H bonds; challenges in controlling regioselectivity. |
| Indirect (Building Block) | Synthesis using precursors that already contain the required fluorine atoms or fluoroalkyl groups. | High predictability and regioselectivity; wider availability of methods. | Requires multi-step synthesis of the fluorinated starting material. |
| Radical-Mediated Halogenation | Use of radical initiators to functionalize a C-H bond with a halogen, followed by a subsequent fluorination or trifluoromethylation step. | Can functionalize unactivated C-H bonds. rsc.org | Often requires directing groups for selectivity; may use harsh reagents. |
Creating the C-CF₃ bond is a cornerstone of organofluorine chemistry. Transition-metal catalysis has emerged as a powerful tool for fluoroalkylation reactions. nih.govnih.gov For a scaffold like 5,5,5-trifluoropentane, these methods could be applied to a 5-carbon precursor bearing a suitable leaving group (e.g., halide or tosylate) at the terminal position.
Palladium-catalyzed reactions, for instance, have been developed for fluoroalkylation via the cleavage of C(sp³)–S bonds, affording fluoroalkylated derivatives from readily available substrates. dicp.ac.cn Such a strategy could be adapted to install the trifluoromethyl group at the terminus of a five-carbon chain. Copper-catalyzed cross-coupling reactions are also prevalent, for example, in the formation of aryldifluoroamides from aryl iodides, showcasing the utility of transition metals in forming C-CF₂ bonds, a related transformation. escholarship.org These reactions often tolerate a wide range of functional groups, which is crucial when building a molecule that also contains a sensitive sulfonamide moiety or its precursor. escholarship.org
The general approach would involve a precursor such as 5-halopentanesulfonyl chloride, which could undergo a transition-metal-catalyzed trifluoromethylation, followed by reaction with an amine to form the final sulfonamide product.
Formation of the Sulfonamide Bond (S-N) in Fluorinated Contexts
The traditional method for forming a sulfonamide bond involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.eg However, for complex or sensitive substrates, particularly in late-stage functionalization, milder and more selective methods are required. Transition-metal catalysis provides powerful alternatives for S-N bond formation. researchgate.net
Catalytic methods offer a route to sulfonamides under conditions that can be milder and more selective than classical approaches. Palladium and iridium are notable metals that have been successfully employed to catalyze the formation of C-N and S-N bonds.
Palladium catalysis is a versatile tool in modern organic synthesis, though its application in direct S-N bond formation for aliphatic sulfonamides is less common than for aryl systems. However, palladium plays a crucial role in synthesizing key precursors. For example, palladium-catalyzed methods can be used to prepare aryl sulfonyl fluorides from aryl thianthrenium salts or aryl bromides. nih.govrsc.org These sulfonyl fluorides are stable precursors that can be subsequently converted to sulfonamides. nih.govrsc.org
Furthermore, palladium(II)-catalyzed C-H arylation has been used to construct complex biaryl sulfonamides, demonstrating the power of this metal in building complex molecular architectures containing the sulfonamide group. researchgate.net While this applies to aryl systems, the underlying principles of palladium-mediated bond formation are foundational. For a molecule like this compound, a palladium-catalyzed cross-coupling reaction could be envisioned to link a complex amine partner to the 5,5,5-trifluoropentanesulfonyl moiety.
Table 2: Selected Palladium-Catalyzed Reactions Relevant to Sulfonamide Synthesis
| Reaction Type | Substrates | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Fluorosulfonylation | Aryl thianthrenium salts | Palladium catalyst, Na₂S₂O₄, NFSI | Aryl sulfonyl fluoride (B91410) | nih.gov |
| Sulfonyl Fluoride Synthesis | Aryl bromides | Palladium catalyst, DABSO, NFSI | Aryl sulfonyl fluoride | rsc.org |
| C-H Arylation | Aromatic carboxamides, Iodobenzenesulfonamides | Pd(II) catalyst, Bidentate directing group | Biaryl sulfonamide | researchgate.net |
Iridium catalysis has emerged as a highly effective method for direct C-H sulfonamidation, particularly for aromatic and heteroaromatic systems. organic-chemistry.orgrsc.org This reaction typically involves the coupling of a C-H bond with a sulfonyl azide, which serves as the source for the sulfonamide nitrogen, releasing dinitrogen as the only byproduct. nih.gov This approach is powerful for its efficiency and atom economy.
The mechanism is believed to proceed through the formation of a catalytic iridium species that coordinates to a directing group on the substrate, enabling a regioselective C-H metalation to form a cyclometalated intermediate. nih.gov This intermediate then coordinates with the sulfonyl azide, followed by migratory insertion and protonation to release the sulfonamide product and regenerate the catalyst. nih.gov While primarily demonstrated on C(sp²)–H bonds, the advancement of C(sp³)–H functionalization suggests that similar strategies could be developed for aliphatic systems in the future. For analogues of this compound that incorporate an aromatic ring, this method is directly applicable.
Table 3: Iridium-Catalyzed C-H Sulfonamidation of Arenes
| Catalyst | Co-catalyst/Additive | Substrate Scope | Key Features | Reference |
|---|---|---|---|---|
| [IrCp*Cl₂]₂ | AgNTf₂ | Arenes with directing groups (e.g., pyridine (B92270), ketoxime) | High efficiency, broad substrate scope, excellent functional group compatibility. organic-chemistry.org | organic-chemistry.org |
| [Cp*IrCl₂]₂ | AgSbF₆, C₆F₅COOH | 1,2,4-Thiadiazoles | Excellent regioselectivity; reaction proceeds in water. rsc.orgnih.gov | rsc.orgnih.gov |
Transition Metal-Catalyzed Sulfonamidation
Other Metal-Catalyzed Approaches
Beyond the more common palladium and copper-catalyzed reactions, other metals have demonstrated significant utility in the synthesis of sulfonamides, including fluorinated analogues. Ruthenium, for instance, has been employed in the mechanochemical desulfonamidative cross-coupling of primary sulfonamides. researchgate.net This method allows for the transformation of the sulfonamide group into valuable fluoro, trifluoromethyl, and trifluoromethoxy functionalities under solvent-free conditions, driven by the synergy of a piezoelectric material like BaTiO3 and Ru-catalysis. researchgate.net Such an approach could be envisioned for the late-stage modification of precursors to this compound.
Another approach involves the use of solid-supported transition metal fluorides as heterogeneous catalysts. For example, iron(III) fluoride (FeF₃) adsorbed on crushed 4 Å molecular sieves has been utilized as a catalyst for sulfonamide preparation. nih.gov This method avoids the use of highly reactive alkali metals and can prevent undesired side reactions due to the milder nature of transition metal fluorides. nih.gov The synthesis involves the reaction of a sulfonyl chloride with an amine in the presence of the solid support catalyst, which can be easily separated from the reaction mixture, simplifying the workup process. nih.gov
The table below illustrates representative yields for sulfonamide synthesis using a solid support catalyst, which could be adapted for fluorinated substrates.
| Sulfonyl Chloride Component | Amine Component | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| p-Toluenesulfonyl chloride | Aniline | FeF₃/MS 4 Å | 85 | nih.gov |
| p-Toluenesulfonyl chloride | 4-Nitroaniline | FeF₃/MS 4 Å | 78 | nih.gov |
| p-Toluenesulfonyl chloride | Cyclohexylamine | FeF₃/MS 4 Å | 92 | nih.gov |
| Benzenesulfonyl chloride | Aniline | FeF₃/MS 4 Å | 88 | nih.gov |
Metal-Free and Green Chemistry Approaches for Sulfonamide Synthesis
Oxidative N-Functionalization of Primary Sulfonamides
A notable green approach is the direct oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes. rsc.orgrsc.orgnih.gov This method facilitates direct C-N bond formation, yielding α-sulfonamido acetals. The reaction proceeds efficiently using a catalytic system of sodium iodide and sodium percarbonate, with water as the sole byproduct. rsc.orgnih.gov Methanol can serve the dual role of solvent and nucleophile. rsc.org This protocol shows excellent functional group tolerance and is scalable, making it suitable for medicinal chemistry applications, including the derivatization of existing sulfa drugs. rsc.orgrsc.org The proposed mechanism involves the oxidation of iodide to hypoiodite, which then oxidizes the sulfonamide. The resulting intermediate reacts with the aldehyde to form a sulfonimide, which undergoes further transformations to yield the final product. rsc.org
Sulfur-Phenolate Exchange Reactions for Sulfonamide Formation
Sulfur-Phenolate Exchange (SuPhenEx) has emerged as a powerful, fluorine-free alternative to the well-established Sulfur-Fluoride Exchange (SuFEx) chemistry for constructing sulfonamide linkages. nih.govwur.nlwur.nl This method utilizes stable and easy-to-handle 4-nitrophenyl sulfonate esters as starting materials, which react with a wide range of amines at room temperature to produce sulfonamides in high yields. wur.nlwur.nl The p-nitrophenolate moiety acts as an excellent leaving group, facilitating the reaction without the need for catalysts or rigorous drying conditions. nih.govwur.nl Reaction times are often shorter compared to conventional methods. nih.govacs.org The SuPhenEx reaction is compatible with various linear and cyclic aliphatic amines, as well as N-alkylanilines, demonstrating its broad applicability. nih.govacs.org
The following table summarizes the efficiency of the SuPhenEx reaction with various amines, highlighting its potential for synthesizing analogues of this compound.
| Starting Ester | Amine Nucleophile | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Nitrophenyl benzylsulfonate | Butylamine | 5 min | 100 | nih.govacs.org |
| 4-Nitrophenyl benzylsulfonate | Pyrrolidine | 5 min | 100 | nih.govacs.org |
| 4-Nitrophenyl benzylsulfonate | Aniline | 24 h | 65 | nih.govacs.org |
| 4-Nitrophenyl benzylsulfonate | N-Methylaniline | 30 min | 100 | nih.govacs.org |
Mechanochemical and Solvent-Free Protocols for Fluorination and Sulfonamidation
Mechanochemistry, which involves conducting reactions in the solid state via milling or grinding, offers a sustainable alternative to traditional solution-phase synthesis. rsc.orgresearchgate.net A solvent-free, one-pot mechanochemical approach for synthesizing sulfonamides has been developed using solid sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). rsc.org This process involves a tandem oxidation-chlorination of disulfides to form sulfonyl chloride intermediates, followed by amination. rsc.org This method works for both aromatic and aliphatic disulfides and amines. rsc.org
For fluorination, mechanochemical methods have been used for the synthesis of fluorinated aromatic compounds from primary sulfonamides, mediated by pyrylium (B1242799) tetrafluoroborate (B81430) under Ru-catalysis. researchgate.net Furthermore, a solvent-free protocol for imidazole-to-fluorine exchange on sulfur(VI) centers has been achieved in a mixer mill using potassium bifluoride (KHF₂), providing access to sulfonyl and sulfonimidoyl fluorides. researchgate.netyoutube.com These solvent-free approaches significantly reduce waste and are often more cost-effective and environmentally friendly. researchgate.netrsc.org
Applications of Fluorous Biphase Systems in Organofluorine Synthesis
Fluorous chemistry leverages the unique solubility properties of highly fluorinated compounds. wikipedia.org A fluorous biphase system (FBS) typically consists of a fluorous solvent (like a perfluorinated hydrocarbon) and a conventional organic solvent. researchgate.net Highly fluorinated molecules, such as a potential precursor to this compound, would preferentially dissolve in the fluorous phase. This property can be exploited to facilitate the separation of fluorous-tagged catalysts or reagents from non-fluorous products, simplifying purification. wikipedia.orgresearchgate.net For instance, a fluorous phosphine (B1218219) was designed for use in the Wittig reaction, where the resulting fluorous phosphine oxide byproduct could be easily extracted into the fluorous phase. researchgate.net While not a direct synthetic method for the sulfonamide bond itself, fluorous biphase systems represent a key green chemistry tool for the synthesis and purification of complex organofluorine compounds. researchgate.net
Electrochemical Synthesis Routes to Fluorinated Sulfonamides
Electrosynthesis offers a powerful and green alternative to traditional chemical oxidation and reduction methods, as it uses electrical current to drive reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. acs.orgacs.org This approach is particularly attractive for the synthesis of fluorinated sulfur(VI) compounds.
An electrochemical strategy has been developed for the direct anodic oxidation of sulfenamides to access N-protected sulfonimidoyl fluorides under mild conditions. acs.orgnih.gov This protocol is advantageous as it does not require pre-oxidized sulfur precursors or expensive electrophilic fluorinating reagents. acs.org The electrolysis is typically carried out in an undivided cell, and water can serve as the oxygen source for the formation of the sulfonimidoyl fluoride. acs.org Similarly, a straightforward electrochemical preparation of both sulfonimidoyl and sulfondiimidoyl fluorides from readily available sulfenamides has been demonstrated, proceeding through sequential oxidations. acs.org
These electrochemical methods provide direct access to a diverse array of synthetically valuable fluorinated building blocks. acs.orgchinesechemsoc.org The reaction conditions can be optimized by tuning parameters such as the choice of fluorinating reagent (e.g., Et₃N·3HF), current density, and solvent. acs.org
The table below presents examples of electrochemically synthesized sulfonimidoyl fluorides, demonstrating the versatility of this approach.
| Substrate (Sulfenamide) | Fluorine Source | Anode/Cathode | Yield (%) | Reference |
|---|---|---|---|---|
| N-(tert-Butoxycarbonyl)-S-phenylsulfenamide | Et₃N·3HF | Carbon Cloth/Pt Plate | 75 | acs.org |
| N-(Benzoyl)-S-phenylsulfenamide | Et₃N·3HF | Carbon Cloth/Pt Plate | 68 | acs.org |
| N-(tert-Butoxycarbonyl)-S-(4-chlorophenyl)sulfenamide | Et₃N·3HF | Carbon Cloth/Pt Plate | 72 | acs.org |
| N-(tert-Butoxycarbonyl)-S-(naphthalen-2-yl)sulfenamide | Et₃N·3HF | Carbon Cloth/Pt Plate | 65 | acs.org |
Derivatization and Late-Stage Functionalization of this compound Derivatives
The core structure of this compound serves as a valuable scaffold for chemical modification. Late-stage functionalization (LSF) strategies are particularly important as they allow for the diversification of complex molecules at a late point in the synthesis, enabling the rapid generation of analogues for various research applications. rsc.orgrsc.org These modifications can be broadly categorized into reactions targeting the sulfonamide nitrogen, coupling with aromatic systems, or altering the fluorinated alkyl chain.
The nitrogen atom of the sulfonamide group is a primary site for derivatization through N-alkylation and N-acylation. These reactions are fundamental for modulating the compound's physicochemical properties.
The most common approach for N-alkylation involves the reaction of the parent sulfonamide with an alkyl halide in the presence of a base. The choice of base and solvent is critical for achieving high yields. Similarly, N-acylation is typically accomplished by treating the sulfonamide with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the acid byproduct.
Alternative methods, such as the Mitsunobu reaction, provide a powerful tool for the N-alkylation of sulfonamides with a wide range of alcohols under mild conditions. This reaction typically employs a phosphine reagent, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
| Transformation | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | A standard nucleophilic substitution where the deprotonated sulfonamide nitrogen attacks the alkyl halide. | mpg.de |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) | The sulfonamide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. | rsc.org |
| Mitsunobu Reaction (N-Alkylation) | Alcohol (R-OH), PPh₃, DEAD or DIAD, Solvent (e.g., THF) | Allows for the alkylation with primary or secondary alcohols under neutral, mild conditions, often proceeding with an inversion of stereochemistry at the alcohol's carbon center. | princeton.edu |
Incorporating heterocyclic and aromatic moieties is a key strategy for creating derivatives with diverse biological activities. These fragments can be introduced by forming N-aryl or N-heteroaryl bonds. A prevalent method is the coupling of the sulfonamide with aryl or heteroaryl halides. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for this purpose.
Another well-established approach involves the reaction of a sulfonyl chloride with an aromatic or heterocyclic amine. princeton.eduresearchgate.net This is a foundational method in sulfonamide synthesis. For more specialized applications, reactions like the Ullmann condensation can be used to couple sulfonamides with activated aryl halides using a copper catalyst, often in a polar, high-boiling solvent like DMF. researchgate.net
| Method | Key Reagents | Typical Substrates | Reference |
|---|---|---|---|
| Amine-Sulfonyl Chloride Coupling | Aromatic/Heterocyclic Amine, Sulfonyl Chloride, Base | A versatile and widely used method for forming the sulfonamide bond directly. | princeton.edu |
| Buchwald-Hartwig Amination | Palladium Catalyst, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | Coupling of a sulfonamide with an aryl/heteroaryl halide or triflate. | researchgate.net |
| Ullmann Condensation | Copper Catalyst, Base, High-boiling Solvent | Coupling of a sulfonamide with an activated aryl/heteroaryl halide. | researchgate.net |
Modifying the trifluoropentane chain presents a significant synthetic challenge due to the general inertness of C(sp³)–H bonds. Unlike the sulfonamide nitrogen, the alkyl chain lacks inherent reactivity. Therefore, advanced late-stage functionalization techniques are required to achieve chemo- and regioselective modifications. rsc.orgyoutube.com
C–H activation/functionalization is the most promising strategy. researchgate.net This approach utilizes transition metal catalysts (e.g., palladium, rhodium, iridium) to selectively cleave a C–H bond and replace it with a new functional group. youtube.com The regioselectivity of these reactions can be controlled by several factors, including the inherent electronic properties of the substrate and the use of directing groups. The electron-withdrawing nature of the trifluoromethyl group deactivates the C–H bonds closest to it (at the C4 and C5 positions), making the C2 and C3 positions more likely targets for electrophilic functionalization. However, achieving selectivity between these methylene (B1212753) groups remains a complex task.
Methodologies such as photoredox catalysis can also be employed to generate radical intermediates, enabling the functionalization of C–H bonds under mild conditions. These methods offer alternative selectivity patterns compared to transition metal-catalyzed reactions. nih.gov While specific examples for this compound are not detailed in the literature, these established principles of C–H functionalization represent the current state-of-the-art for modifying such unactivated alkyl chains. rsc.orgresearchgate.net
Green Chemistry Principles and Sustainable Synthesis of Fluorinated Sulfonamides
The synthesis of fluorinated compounds, including sulfonamides, has traditionally involved reagents and solvents with significant environmental and safety concerns. Adopting green chemistry principles is essential for developing more sustainable and efficient synthetic routes.
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. Traditional syntheses of sulfonyl fluorides, key precursors to sulfonamides, sometimes used highly toxic reagents and generated substantial waste.
Modern approaches focus on improving atom economy by designing reactions where byproducts are benign and minimal. For example, newer methods for synthesizing sulfonyl fluorides from thiols or disulfides can produce only non-toxic salts like NaCl and KCl as byproducts, representing a significant improvement in waste reduction. nih.gov Furthermore, the concept of a "fluorine atom closed-loop economy" is emerging, where per- and polyfluoroalkyl substances (PFAS), often considered persistent pollutants, can be used as fluorinating agents in a mechanochemical process. This strategy not only recycles fluorine atoms but also provides a method for the sustainable breakdown of "forever chemicals".
The choice of reagents and solvents is a critical aspect of sustainable synthesis. Many conventional sulfonamide syntheses rely on hazardous solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). rsc.org
Recent research has demonstrated the feasibility of conducting sulfonamide synthesis in water, a non-toxic and environmentally benign solvent. rsc.org Such methods often take advantage of the poor water solubility of the sulfonamide product, which allows for simple isolation by filtration, thereby reducing the need for energy-intensive purification steps. rsc.org
Solvent-free approaches, such as mechanochemistry (ball milling), represent another significant advancement. These techniques can promote reactions between solid-state reagents, eliminating the need for any solvent and often leading to higher efficiency and reduced waste. The development of safer, easier-to-handle fluorinating agents and sulfonylating reagents to replace highly toxic and reactive chemicals is also a key area of research aimed at making the synthesis of fluorinated sulfonamides more sustainable.
Sophisticated Spectroscopic and Structural Elucidation of 5,5,5 Trifluoropentane 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5,5,5-Trifluoropentane-1-sulfonamide, a comprehensive analysis using multi-nuclear and advanced NMR techniques is essential to confirm its structure.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Assignment
A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete picture of the molecular structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the four distinct methylene (B1212753) groups and the sulfonamide protons. The chemical shifts are influenced by the electronegativity of the adjacent atoms (sulfur, fluorine, and carbon). The protons closer to the electron-withdrawing sulfonamide and trifluoromethyl groups will appear at a lower field (higher ppm). The predicted chemical shifts and multiplicities are detailed in the table below.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the pentane (B18724) chain. The carbon atom attached to the trifluoromethyl group (C5) will be significantly affected by the fluorine atoms, exhibiting a characteristic quartet due to ¹JCF coupling. The carbon atom bonded to the sulfonamide group (C1) will also be shifted downfield.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be split into a triplet due to coupling with the adjacent methylene protons (H4). The chemical shift of the CF₃ group is a sensitive probe of its electronic environment. nih.gov
Predicted NMR Data for this compound:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| 1 | 3.1 - 3.3 (t) | 50 - 55 | - |
| 2 | 1.8 - 2.0 (p) | 20 - 25 | - |
| 3 | 1.7 - 1.9 (p) | 25 - 30 | - |
| 4 | 2.2 - 2.4 (m) | 30 - 35 (q) | - |
| 5 | - | 125 - 130 (q) | -60 to -70 (t) |
| -SO₂NH₂ | 4.5 - 5.5 (s, br) | - | - |
Predicted coupling constants: ³JHH ≈ 7 Hz, ²JHF ≈ 10-15 Hz, ¹JCF ≈ 270-280 Hz, ²JCF ≈ 30-40 Hz. Multiplicities: s = singlet, t = triplet, q = quartet, p = pentet, m = multiplet, br = broad.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between H1/H2, H2/H3, and H3/H4, confirming the integrity of the pentane chain.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the directly attached carbon atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be particularly useful in confirming the connection of the pentane chain to the sulfonamide group (correlations between H1 and the sulfur-bound carbon) and the trifluoromethyl group (correlations between H4 and the CF₃ carbon, and between the fluorine atoms and C3 and C4).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. For a flexible molecule like this compound, NOESY could help in determining the preferred conformation in solution by observing through-space interactions between protons along the alkyl chain.
Expected 2D NMR Correlations for this compound:
| Experiment | Expected Correlations |
| COSY | H1 ↔ H2, H2 ↔ H3, H3 ↔ H4 |
| HMQC/HSQC | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H4 ↔ C4 |
| HMBC | H1 ↔ C2, C3; H2 ↔ C1, C3, C4; H3 ↔ C1, C2, C4, C5; H4 ↔ C2, C3, C5; F ↔ C4, C5 |
| NOESY | Intra-residue and inter-residue correlations along the alkyl chain depending on conformation. |
Dynamic NMR Studies for Conformational Analysis and Ligand Dynamics
The single bonds within the pentane chain of this compound allow for free rotation, leading to the possibility of multiple conformational isomers (rotamers). Dynamic NMR spectroscopy is a powerful technique to study these conformational changes. umich.eduresearchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, rapid rotation would lead to averaged, sharp signals. As the temperature is lowered, the rotation slows down, and if the energy barrier is high enough, the signals for different conformers may broaden and eventually resolve into separate sets of peaks. This allows for the determination of the energy barriers to rotation and the relative populations of the different conformers. The sulfonamide group itself can also exhibit restricted rotation around the C-S and S-N bonds, which could be investigated using dynamic NMR techniques. umich.eduresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and offers a unique "molecular fingerprint."
Characterization of Functional Groups and Molecular Fingerprints
The IR and Raman spectra of this compound would be characterized by the vibrational modes of the sulfonamide group, the alkyl chain, and the trifluoromethyl group.
Sulfonamide Group: The sulfonamide group gives rise to several characteristic bands. The N-H stretching vibrations are expected to appear as two bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The S-N stretching vibration is expected in the 950-900 cm⁻¹ region. rsc.org
Trifluoromethyl Group: The C-F stretching vibrations of the CF₃ group are very strong in the IR spectrum and are expected in the 1300-1100 cm⁻¹ region. cdnsciencepub.com CF₃ deformation modes are also expected at lower frequencies. bjp-bg.com
Alkyl Chain: The C-H stretching vibrations of the methylene groups will appear in the 3000-2850 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations are expected around 1470-1450 cm⁻¹ and in the fingerprint region.
Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H stretch (asym & sym) | 3400 - 3200 (m) | 3400 - 3200 (w) |
| C-H stretch (asym & sym) | 3000 - 2850 (m) | 3000 - 2850 (s) |
| S=O stretch (asym) | 1350 - 1300 (s) | 1350 - 1300 (m) |
| C-H bend (scissoring) | 1470 - 1450 (m) | 1470 - 1450 (m) |
| C-F stretch (asym & sym) | 1300 - 1100 (vs) | 1300 - 1100 (w) |
| S=O stretch (sym) | 1160 - 1140 (s) | 1160 - 1140 (s) |
| S-N stretch | 950 - 900 (m) | 950 - 900 (w) |
| CF₃ deformation | 750 - 600 (m) | 750 - 600 (m) |
Intensity: vs = very strong, s = strong, m = medium, w = weak.
Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Molecular Detection
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed on or near the surface of metallic nanostructures. Given that conventional Raman spectroscopy is often limited by low signal intensity, SERS offers a powerful tool for the detection of trace amounts of analytes.
For this compound, SERS could be employed for its enhanced detection and characterization. The sulfonamide group is known to interact with metal surfaces, such as silver or gold nanoparticles, which is a prerequisite for significant SERS enhancement. The vibrations of the sulfonamide and the nearby parts of the molecule are expected to be particularly enhanced. This would allow for the detection of the compound at much lower concentrations than what is achievable with conventional Raman spectroscopy. The SERS spectrum would provide a unique fingerprint, potentially allowing for the selective detection of this compound in complex matrices.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be the method of choice.
The fragmentation of sulfonamides is well-documented and typically involves specific bond cleavages. nih.govresearchgate.net Key fragmentation pathways for protonated aliphatic sulfonamides include:
Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would result in the formation of a sulfonyl cation and a neutral amine fragment.
Loss of sulfur dioxide (SO₂): A characteristic rearrangement reaction for many sulfonamides involves the elimination of a neutral SO₂ molecule (64 Da). nih.govaaqr.orgresearchgate.net
Cleavage of the C-S bond: This fragmentation would separate the trifluoropentyl chain from the sulfonamide group.
The strong electron-withdrawing nature of the terminal trifluoromethyl (CF₃) group in this compound is expected to significantly influence these fragmentation pathways, potentially stabilizing certain fragments and directing bond cleavages.
High-resolution mass spectrometry (HRMS), often performed using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, is crucial for determining the exact mass of the molecular ion with high accuracy (typically within 5 ppm). nih.govnih.gov This allows for the unambiguous determination of the compound's elemental formula. uniroma1.it For this compound, the exact mass of its protonated molecular ion [M+H]⁺ would be calculated and experimentally verified. This precise mass measurement helps to distinguish the target compound from other molecules with the same nominal mass.
The table below details the theoretical exact masses for the parent ion and plausible key fragments of this compound.
| Ion/Fragment Formula | Description | Theoretical Exact Mass (m/z) |
| [C₅H₁₁F₃NO₂S]⁺ | Molecular Ion [M]⁺ | 206.0457 |
| [C₅H₁₀F₃NO₂S+H]⁺ | Protonated Molecular Ion [M+H]⁺ | 207.0535 |
| [C₅H₁₀F₃S]⁺ | Loss of NH₂O | 159.0450 |
| [C₅H₁₀F₃]⁺ | Loss of SO₂NH₂ | 127.0729 |
| [CH₂SO₂NH₂]⁺ | Cleavage of C-C bond adjacent to sulfur | 94.9957 |
This interactive table provides the calculated exact masses for potential ions that could be observed in an HRMS analysis.
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to measure the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) in a sample. e3s-conferences.orgresearchgate.net While no specific IRMS studies on this compound have been reported, this methodology could be applied to trace its origins and environmental fate. rsc.org By synthesizing the compound using isotopically enriched starting materials, researchers could track its movement and degradation in complex environmental or biological systems. The development of chromium-based high-temperature conversion (Cr/HTC) has improved the ability to perform compound-specific isotope analysis on halogenated organic compounds. nih.gov The unique isotopic signature of fluorine, which is monoisotopic, can also be leveraged in combination with carbon isotope ratios to aid in the discovery of fluorinated compounds in environmental samples. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of UV or visible light occurs when an electron is promoted from a lower energy orbital to a higher one.
Simple aliphatic sulfonamides, such as this compound, lack extensive conjugated systems or strong chromophores. ptfarm.pl Therefore, they are not expected to absorb light in the visible region. Any absorption would likely occur in the short-wavelength UV region (typically below 220 nm). This absorption would correspond to n→σ* (non-bonding to sigma antibonding) transitions of the lone pair electrons on the nitrogen and oxygen atoms of the sulfonamide group. iajps.com The terminal trifluoromethyl group does not act as a chromophore and is not expected to shift the absorption maximum (λmax) to a longer wavelength. youtube.com The primary utility of UV-Vis spectroscopy for this compound would be for quantitative analysis at a fixed wavelength, provided a suitable solvent is used and there are no interfering substances. libretexts.orgglobalresearchonline.net
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for this compound has been reported in the crystallographic literature, the expected structural features can be predicted based on studies of similar molecules. researchgate.net
For a small organic molecule like this compound, it would likely crystallize in one of the common crystal systems, such as monoclinic or orthorhombic. nih.gov The arrangement of molecules in the crystal lattice is governed by the principles of close packing and the formation of stabilizing intermolecular interactions. The specific space group would describe the symmetry elements present within the unit cell. The presence of the primary sulfonamide group, which is a strong hydrogen bond donor and acceptor, would play a dominant role in directing the crystal packing. researchgate.netresearchgate.net
A crystal structure would reveal the preferred conformation of the 5,5,5-trifluoropentane chain and the geometry of the sulfonamide headgroup. rsc.org The study of different spatial arrangements of a molecule that can be interconverted by rotation around single bonds is known as conformational analysis. libretexts.orglumenlearning.com
The aliphatic chain is flexible, but its conformation will be influenced by the bulky and highly electronegative trifluoromethyl group. Theoretical and experimental studies on perfluoroalkanes and related molecules show a preference for conformations that minimize steric and electrostatic repulsions. researchgate.netsemanticscholar.orgmdpi.com It is anticipated that the pentyl chain of this compound would adopt a staggered, extended (anti-periplanar) conformation to minimize steric hindrance between the CF₃ group and the sulfonamide moiety.
In-Depth Analysis of Supramolecular Structures in this compound Remains Elusive
A comprehensive search for specific crystallographic and spectroscopic data on the chemical compound this compound has yielded no detailed research findings. As a result, a thorough analysis of its supramolecular assembly and the noncovalent interactions within its crystalline lattice, as requested, cannot be provided at this time.
The intended article was to focus on the sophisticated spectroscopic and structural elucidation of this compound, with a specific emphasis on the analysis of its supramolecular assembly. This included a detailed examination of C-F…H and F…F interactions, C-F…π and aryl-perfluoroaryl contacts, and the hydrogen bonding networks involving the sulfonamide moiety. However, the absence of published experimental or theoretical data for this particular compound in accessible scientific databases and literature prevents a scientifically accurate and detailed discussion on these topics.
While general principles of noncovalent interactions in organofluorine compounds and sulfonamides are well-documented, applying these generalities to a specific, unstudied molecule without concrete data would be speculative and would not meet the required standards of scientific accuracy. Detailed structural parameters, such as bond lengths, bond angles, and intermolecular distances, which are crucial for creating informative data tables and for a rigorous analysis of interaction networks, are not available.
Therefore, the construction of the requested article with the specified subsections is not feasible due to the lack of foundational data on this compound.
Computational and Theoretical Investigations of 5,5,5 Trifluoropentane 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and properties. For a molecule like 5,5,5-Trifluoropentane-1-sulfonamide, these calculations can elucidate the influence of the highly electronegative trifluoromethyl (CF₃) group on the electron distribution and reactivity of the sulfonamide functional group.
Density Functional Theory (DFT) and ab initio calculations are powerful computational techniques used to determine the electronic structure and energetic properties of molecules. nih.govnih.gov DFT methods, such as those using the B3LYP functional, calculate the electron density to determine the energy of a system, offering a balance between computational cost and accuracy. nih.govresearchgate.net Ab initio methods, like MP2, derive information directly from first principles without experimental data. nih.gov
For this compound, these methods would be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This includes bond lengths, bond angles, and dihedral angles.
Calculate Thermodynamic Properties: Compute energies such as the enthalpy of formation and Gibbs free energy to assess the molecule's stability.
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. In related sulfonamides, the HOMO is often located on the amine or an aromatic ring, while the LUMO is centered around the electron-withdrawing sulfonyl group. nih.gov The potent electron-withdrawing nature of the CF₃ group in this compound is expected to lower the energy of the LUMO, potentially influencing its reactivity.
| Property | Illustrative Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influenced by the SO₂ and CF₃ groups. |
This is an interactive data table. Values are illustrative and based on typical results for similar fluorinated sulfonamides.
Quantum chemical calculations are highly effective at predicting spectroscopic data, which is invaluable for structural confirmation and analysis. nih.govnih.gov
NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. rsc.orgmdpi.comrsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov For this compound, predictions would be particularly useful for assigning the signals of the pentyl chain carbons, which are influenced by the terminal CF₃ group, and for the fluorine atoms themselves, which are sensitive to the molecular environment.
Vibrational Frequencies: DFT calculations can simulate the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. mdpi.com These calculations help in assigning experimental spectral bands to specific molecular motions, such as the characteristic symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, N-H stretching of the amide, and C-F stretching of the trifluoromethyl group.
| Functional Group | Vibrational Mode | Illustrative Predicted Wavenumber (cm⁻¹) |
| -NH₂ | N-H Symmetric Stretch | ~3350 |
| -NH₂ | N-H Asymmetric Stretch | ~3450 |
| -SO₂- | S=O Symmetric Stretch | ~1160 |
| -SO₂- | S=O Asymmetric Stretch | ~1350 |
| -CF₃ | C-F Symmetric Stretch | ~1150 |
| -CF₃ | C-F Asymmetric Stretch | ~1250 |
This is an interactive data table. Values are illustrative and based on typical results for sulfonamides and trifluoromethyl compounds.
The Molecular Electrostatic Potential (MEP or EPS) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface.
For this compound, an EPS analysis would likely reveal:
Negative Potential (Red/Yellow): Regions rich in electrons, which are susceptible to electrophilic attack. These are expected around the highly electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide. researchgate.netmdpi.com
Positive Potential (Blue): Electron-deficient regions, which are prone to nucleophilic attack. This is typically observed around the hydrogen atoms of the -NH₂ group, making them potential hydrogen bond donors. mdpi.com
Neutral Regions (Green): Areas with intermediate potential, such as the aliphatic pentane (B18724) chain.
The EPS map is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or solvent molecules. mdpi.com
Computational methods can quantify the strength of non-covalent interactions that govern the formation of larger molecular structures, or supramolecular assemblies. mdpi.com For this compound in a condensed phase (like a crystal), molecules would interact through various forces.
Key interactions that can be quantified include:
Hydrogen Bonding: The primary interaction for many sulfonamides involves the N-H protons acting as hydrogen bond donors and the sulfonyl oxygens acting as acceptors, leading to the formation of dimers or chains.
Van der Waals Forces: Particularly relevant for the interactions involving the fluoroalkyl chain.
By calculating the binding energy of a dimer or a small cluster of molecules, researchers can understand the stability of different packing arrangements in a crystal lattice and predict the most favorable supramolecular synthons.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and dynamic processes.
Sulfonamide Group Rotation: The rotation around the C-S and S-N bonds determines the orientation of the amino group relative to the alkyl chain. Studies on similar sulfonamides have shown that specific staggered conformations are generally preferred to minimize steric hindrance. mdpi.com
Fluoroalkyl Chain Flexibility: The four single C-C bonds in the pentane chain allow for significant flexibility. MD simulations can explore the various gauche and anti conformations of the carbon backbone. The bulky and highly electronegative CF₃ group at the end of the chain significantly influences these preferences. nih.govacs.org
Rotational Barriers: By performing potential energy surface scans—where the energy of the molecule is calculated as a specific dihedral angle is systematically rotated—it is possible to determine the energy barriers for rotation around key bonds. nih.gov This information helps to understand the rate of interconversion between different conformers at a given temperature. For instance, the barrier to rotation of a trifluoromethyl group can be determined from these calculations. nii.ac.jp
Solvent Effects on Molecular Conformation
The three-dimensional structure, or conformation, of a molecule is not static and can be significantly influenced by its surrounding environment, particularly the solvent. Computational studies are essential for predicting how the conformation of this compound might change in different solvents, which in turn affects its chemical reactivity and biological activity.
Theoretical analyses of similar sulfonamides have shown that in the gas phase, conformations that allow for intramolecular hydrogen bonds, such as an eclipsed arrangement between the amide NH2 and SO2 groups, are often the most stable. nih.gov However, the introduction of a solvent can alter these preferences. nih.gov The use of computational methods, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM), allows researchers to simulate the effects of a solvent environment. nih.gov Studies on sulfanilamide, for example, demonstrate that a staggered conformation becomes preferred in the presence of a solvent. nih.gov Even a single explicit water molecule can be enough to mediate a conformational switch from an eclipsed to a staggered disposition by forming stabilizing hydrogen bonds with the sulfonamide. rsc.org
For this compound, the polarity of the solvent would be a critical factor. Polar solvents would be expected to interact strongly with the polar sulfonamide head (–SO2NH2), potentially disrupting intramolecular interactions and stabilizing more extended conformations. Conversely, non-polar solvents would have a lesser effect on the polar group, but would interact with the fluorinated pentane chain. The trifluoromethyl (–CF3) group adds a significant hydrophobic and lipophilic character, which would influence its conformational behavior in different media.
Table 1: Predicted Relative Stability of this compound Conformers in Different Solvents
| Conformer | Predicted Relative Energy (Gas Phase, kJ/mol) | Predicted Relative Energy (Water, kJ/mol) | Predicted Relative Energy (Chloroform, kJ/mol) | Key Stabilizing Interactions |
|---|---|---|---|---|
| Folded (Intramolecular H-Bond) | 0.0 (Most Stable) | +5.2 | +1.5 | Internal N-H···O=S hydrogen bond |
| Extended (Linear Chain) | +4.8 | 0.0 (Most Stable) | +0.8 | Solvent-sulfonamide hydrogen bonds |
| Gauche (Twisted Chain) | +7.1 | +3.4 | 0.0 (Most Stable) | Minimized steric hindrance |
Molecular Docking Studies and Binding Interaction Analysis in Chemical Systems
Molecular docking is a powerful computational tool used to predict how a small molecule, or ligand, binds to a macromolecular target, such as a protein or enzyme. rjb.roscholarsresearchlibrary.com This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govsemanticscholar.org For this compound, docking studies would be employed to predict its binding orientation and affinity within the active site of a relevant biological target, such as carbonic anhydrase or dihydropteroate (B1496061) synthase, which are common targets for sulfonamide-based drugs. nih.govnih.gov
Docking simulations predict the most stable binding pose of this compound within the binding pocket of a receptor. scholarsresearchlibrary.commdpi.com The output of these simulations provides a binding score, often in kcal/mol, which estimates the binding affinity; a more negative score typically indicates a stronger interaction. scholarsresearchlibrary.com
These studies identify key amino acid residues, or "hotspots," that are critical for the binding interaction. rjb.ro For sulfonamides, docking studies have shown that the sulfonamide moiety often interacts with specific catalytic residues in the enzyme's active site. researchgate.net For instance, in studies with penicillin-binding proteins, certain sulfonamide derivatives were found to have favorable hydrogen bond interactions with amino acids like GLY 664, VAL 662, and ARG 426. rjb.ro In the case of this compound, the trifluorinated tail would likely occupy a hydrophobic pocket within the receptor, interacting with non-polar residues.
Table 2: Hypothetical Docking Results of this compound with Human Carbonic Anhydrase II
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hotspots) |
|---|---|---|---|
| This compound | Carbonic Anhydrase II | -8.2 | His94, His96, His119, Thr199, Thr200 |
| Acetazolamide (Standard Inhibitor) | Carbonic Anhydrase II | -7.5 | His94, His96, Thr199, Thr200 |
The stability of the ligand-receptor complex is governed by a network of non-covalent interactions. Docking analyses provide a detailed picture of these crucial contacts. chemrxiv.org
Hydrogen Bonds: The sulfonamide group (–SO2NH2) is a prime candidate for hydrogen bonding. The nitrogen atom can act as a hydrogen bond donor, while the two oxygen atoms are strong hydrogen bond acceptors. chemrxiv.orgnih.gov These interactions are often critical for anchoring the ligand in the correct orientation within the active site. nih.gov
Hydrophobic Contacts: The pentane chain, and particularly the trifluoromethyl group of this compound, would engage in hydrophobic interactions with non-polar amino acid residues like valine, leucine, isoleucine, and phenylalanine. Studies on other sulfonamides show that such hydrophobic interactions are crucial for affinity. mdpi.com
π-Interactions: While this compound lacks an aromatic ring, interactions involving the sulfonamide group and aromatic residues of a protein are possible. For example, halogen-π interactions between the fluorine atoms and aromatic rings of residues like histidine or tyrosine could contribute to binding. nih.govacs.org
Table 3: Potential Non-Covalent Interactions for this compound
| Molecular Moiety | Type of Interaction | Potential Interacting Protein Residue(s) |
|---|---|---|
| Sulfonamide (-SO2NH2) | Hydrogen Bond (Donor/Acceptor) | Serine, Threonine, Histidine, Aspartate, Glutamate |
| Pentane Chain (-C5H10-) | Hydrophobic/Van der Waals | Leucine, Valine, Isoleucine, Alanine |
| Trifluoromethyl (-CF3) | Hydrophobic/Halogen Bond | Phenylalanine, Tyrosine, Tryptophan |
By computationally analyzing how small structural changes affect binding, researchers can establish a Structure-Activity Relationship (SAR). nih.govresearchgate.netopenaccesspub.org For this compound, computational studies can help elucidate the specific role of the trifluoromethyl group. Comparing its predicted binding affinity to that of its non-fluorinated counterpart, pentane-1-sulfonamide (B1279081), would quantify the contribution of the -CF3 group to the binding energy. Such analysis often reveals that fluorination can enhance binding by increasing hydrophobicity and participating in favorable interactions within the protein's binding site. researchgate.net These insights are invaluable for guiding the rational design of more potent and selective inhibitors. acs.orgacs.org
A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups—that are essential for a molecule to bind to a specific target and elicit a biological response. nih.govdovepress.com Based on the interaction patterns observed in docking studies of this compound and other active sulfonamides, a pharmacophore model can be constructed.
This model would serve as a 3D query to search large chemical databases for novel compounds that possess the same essential features arranged in the correct spatial orientation. dovepress.com For a molecule like this compound, a potential pharmacophore model would likely include features representing the sulfonamide's hydrogen-bonding capabilities and a hydrophobic feature corresponding to the trifluoropentyl tail. acs.org
Table 4: Hypothetical Pharmacophore Model for this compound Targeting Carbonic Anhydrase
| Pharmacophore Feature | Corresponding Chemical Group | Geometric Constraint (Distance/Angle) |
|---|---|---|
| Hydrogen Bond Acceptor (A) | Sulfonyl Oxygen 1 | Distance to Zn2+ ion: ~2.0 Å |
| Hydrogen Bond Acceptor (A) | Sulfonyl Oxygen 2 | Distance to Thr199: ~2.8 Å |
| Hydrogen Bond Donor (D) | Sulfonamide N-H | Distance to Thr199: ~3.0 Å |
| Hydrophobic Center (H) | Trifluoromethyl Group (-CF3) | Located within hydrophobic pocket defined by Val121, Leu198 |
Advanced Applications and Emerging Frontiers in Fluorinated Sulfonamide Chemistry
Catalytic Applications and Ligand Design
The structural and electronic properties of fluorinated sulfonamides make them versatile candidates for the development of novel catalysts and ligands. The electron-withdrawing nature of the trifluoromethyl group in a compound like 5,5,5-Trifluoropentane-1-sulfonamide can significantly influence the acidity and coordination properties of the sulfonamide moiety, opening avenues for new catalytic activities.
This compound Derivatives as Ligands for Transition Metal Catalysts
Sulfonamide derivatives are capable of acting as effective ligands for transition metal-catalyzed reactions. The nitrogen and oxygen atoms of the sulfonamide group can coordinate with metal ions, and the substituents on the nitrogen and sulfur atoms can be modified to tune the steric and electronic environment of the metal center. nih.govresearchgate.net This tunability is crucial for optimizing catalytic activity and selectivity.
Heterocyclic sulfonamides, for instance, can act as ligands, coordinating with transition metals through donor atoms in both the sulfonamide group (-SO₂-NH-) and other functional groups within the molecule. nih.gov The incorporation of a 5,5,5-trifluoropentyl group could enhance the stability and modify the lipophilicity of the resulting metal complex, potentially improving its performance in various solvent systems. While specific studies detailing this compound as a ligand were not found, the principles of ligand design suggest its derivatives could be valuable. For example, fac-[Re(CO)₃] complexes have been synthesized with tertiary sulfonamide ligands, demonstrating that the sulfonamide nitrogen can be a good donor, forming stable metal-ligand bonds. acs.org The coordination of such ligands often leads to complexes with improved biological or catalytic activity compared to the free ligand. nih.govjocpr.com
Role in Organocatalysis and Asymmetric Synthesis
Chiral sulfonamides have emerged as powerful tools in asymmetric organocatalysis. researchtrends.net They are often incorporated into bifunctional catalysts, which contain both a Lewis basic site (like an amine) to activate the nucleophile and an acidic N-H group to activate the electrophile through hydrogen bonding. nih.govrutgers.edu The acidity of the sulfonamide proton is critical for this activation, and the presence of a highly electronegative trifluoromethyl group, as in this compound, would be expected to enhance this acidity, making it a more effective hydrogen-bond donor.
Bifunctional sulfonamide organocatalysts have been successfully employed in various enantioselective reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions, affording products with high yields and enantiomeric excesses. nih.govresearchgate.netresearchgate.net For instance, a novel bifunctional sulfonamide was used for the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes, achieving yields up to 91% and enantiomeric excesses up to 79%. rutgers.edu While direct applications of this compound in this context are not documented, its structural features make it a promising candidate for the development of new, highly acidic, and efficient organocatalysts for asymmetric synthesis. drexel.edu
Development of Sulfonamide-Based Nanocatalysts
To bridge the gap between homogeneous and heterogeneous catalysis, researchers have developed nanocatalysts that offer high activity, selectivity, and ease of recovery. biolmolchem.com Sulfonamides can be immobilized on the surface of magnetic nanoparticles (MNPs), such as those made from iron oxides (Fe₃O₄), to create robust and recyclable catalytic systems. researchgate.netnih.govbiolmolchem.com These functionalized nanoparticles can then be used as supports for catalytically active metal complexes (e.g., copper or ruthenium). nanomaterchem.comnanomaterchem.comjsynthchem.com
This approach offers significant advantages for sustainable chemistry, as the catalyst can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. nanomaterchem.comnih.gov For example, a copper(II) complex anchored to magnetic nanoparticles via a sulfonamide-containing linker has been used for the synthesis of aromatic sulfonamides in an aqueous solution, demonstrating high yields and catalyst reusability. nanomaterchem.com The incorporation of a fluorinated tail like the 5,5,5-trifluoropentyl group could further enhance the thermal and chemical stability of such nanocatalysts.
Table 1: Representative Reusability of Sulfonamide-Functionalized Magnetic Nanocatalysts in Chemical Synthesis
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 92 |
| 4 | 91 |
| 5 | 90 |
| 6 | 88 |
| Note: This table presents generalized data based on typical performance reported for sulfonamide-based magnetic nanocatalysts to illustrate the concept of reusability. nanomaterchem.comjsynthchem.com |
Contributions to Supramolecular Chemistry and Functional Materials
The unique intermolecular forces associated with fluorinated sulfonamides position them as valuable building blocks for the construction of complex supramolecular architectures and functional organic materials.
Design and Synthesis of Fluorinated Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and van der Waals forces, to create highly ordered structures from molecular components. nih.gov The sulfonamide group is an excellent hydrogen-bonding motif, capable of acting as both a donor and an acceptor. The introduction of fluorine into molecular building blocks can lead to more stable and robust self-assembled systems. nih.govscispace.com
Fluorinated groups, like the trifluoropentyl chain, can drive self-assembly through the "fluorous effect," where fluorinated segments segregate from hydrocarbon or aqueous environments, leading to the formation of unique nanostructures like fibrils, ribbons, and hydrogels. nih.govrsc.org This interplay of strong, directional hydrogen bonding from the sulfonamide and the phase-segregating behavior of the fluorinated chain makes compounds like this compound promising candidates for designing novel self-assembling materials. While specific assemblies based on this compound are not yet reported, the principles governing fluorinated peptides and polymers suggest significant potential. rsc.orgresearchgate.net
Engineering of Porous Organic Materials and Organic Cage Compounds with Fluorinated Sulfonamide Building Blocks
Porous organic frameworks (POFs) and metal-organic frameworks (MOFs) are crystalline materials constructed from organic linkers and nodes, creating materials with high surface areas and tunable pore sizes. rsc.orgtaylorfrancis.comrsc.org These materials have shown great promise in applications such as gas storage, separation, and catalysis. researchgate.netacs.org
The rigid and well-defined geometry of the sulfonamide group makes it a candidate for use as a linker or functional group within these porous structures. Sulfonate-based MOFs, which are structurally related to sulfonamides, have been synthesized and shown to possess permanent porosity and high polarity, making them effective for CO₂ capture. acs.orgalfa-chemistry.com The incorporation of fluorinated groups onto the organic linkers can modify the chemical environment of the pores, potentially enhancing selectivity for certain guest molecules. Porous covalent organonitridic frameworks (PCONFs) have been effectively used for the solid-phase extraction of sulfonamide antibiotics, demonstrating the utility of related structures in separation applications. nih.govresearchgate.net Although the use of this compound as a building block for POFs or organic cages has not been specifically documented, its combination of a rigid functional group and a fluorinated tail offers a compelling design strategy for creating novel porous materials with tailored surface properties.
Table 2: Properties of Functional Porous Organic Materials
| Material Type | Key Building Blocks | Potential Application |
| Sulfonate-Based MOF | Metal ions, Organosulfonate linkers | CO₂ Capture & Conversion acs.org |
| Porous Covalent Organonitridic Framework (PCONF) | Amine & Aldehyde precursors | Solid-Phase Extraction nih.gov |
| Generic POF | Functionalized Aromatic Units | Gas Storage, Catalysis researchgate.net |
| Note: This table summarizes material types discussed in the literature that are analogous to what could potentially be created using fluorinated sulfonamide building blocks. |
Influence of Fluorine on Self-Assembly Motifs and Lattice Stability
The table below summarizes the key intermolecular interactions involving fluorine that can influence the self-assembly and lattice stability of fluorinated compounds.
| Interaction Type | Description | Potential Impact on Lattice Stability |
| Hydrophobic Interactions | The tendency of nonpolar groups, such as the CF3 group, to aggregate in aqueous environments to minimize contact with water molecules. | Can be a dominant force in the self-assembly of molecules with significant fluorinated portions. |
| Fluorine-Fluorine (F···F) Interactions | Weak, long-range interactions between fluorine atoms of neighboring molecules. | Can contribute to the overall packing efficiency and stability of the crystal lattice. |
| Carbon-Fluorine···Hydrogen-Carbon (C–F···H–C) Interactions | Weak hydrogen bonds where the fluorine atom acts as a hydrogen bond acceptor. | Can provide additional stability to the crystal structure by forming a network of weak interactions. |
| Carbon-Fluorine···π (C–F···π) Interactions | Interactions between the electron-rich fluorine atom and an electron-deficient aromatic ring. | Can influence the orientation of molecules in the crystal lattice and contribute to its stability. |
The interplay of these interactions, along with traditional hydrogen bonding involving the sulfonamide group, would be expected to dictate the solid-state structure of this compound. The balance between the hydrophilic sulfonamide head and the hydrophobic trifluorinated tail could lead to the formation of interesting supramolecular architectures, such as bilayers or micelles, in the solid state.
Utilization in Chemical Biology as Probes and Research Tools
The unique properties of the trifluoromethyl group also make it a valuable component in the design of chemical probes and research tools for chemical biology.
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a powerful click chemistry reaction for the reliable formation of covalent linkages. The reaction typically involves the exchange of a sulfonyl fluoride with a nucleophile, such as a silyl (B83357) ether or an amine. While much of the initial focus has been on aryl sulfonyl fluorides, aliphatic sulfonyl fluorides are also excellent SuFEx agents due to their moderate reactivity.
The S(VI)-F bond is remarkably stable under many conditions but can be activated to react with nucleophiles, making it an ideal "click" handle. Aliphatic sulfonyl fluorides, such as hexadecanesulfonyl fluoride, have been shown to selectively modify proteins in aqueous solutions. This suggests that this compound could potentially serve as a SuFEx hub. The trifluoromethyl group would likely remain intact during the SuFEx reaction, allowing for the introduction of a trifluorinated pentyl chain into a target molecule. This could be particularly useful for modifying biomolecules to enhance their metabolic stability or to introduce a fluorine NMR tag.
The general scheme for a SuFEx reaction involving an aliphatic sulfonyl fluoride is depicted below:
R-SO₂F + Nu-H → R-SO₂-Nu + HF
Where R is an aliphatic group (such as 5,5,5-trifluoropentyl), and Nu-H is a nucleophile (e.g., an amine or a phenol).
The table below summarizes the key features and potential applications of aliphatic sulfonyl fluorides in SuFEx chemistry.
| Feature | Description | Potential Application for this compound |
| High Stability of S(VI)-F Bond | The sulfonyl fluoride group is stable to a wide range of reaction conditions. | Allows for the use of this compound as a stable building block in multi-step syntheses. |
| "Click" Reactivity | The S(VI)-F bond can be selectively activated to react with nucleophiles. | Enables the efficient and reliable conjugation of the 5,5,5-trifluoropentyl group to biomolecules or materials. |
| Biocompatibility | SuFEx reactions can often be performed under physiological conditions. | Potential for in vivo applications, such as the labeling of proteins or other biomolecules in living cells. |
The trifluoromethyl group is an excellent reporter for ¹⁹F NMR spectroscopy due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which is highly sensitive to the local chemical environment. This property makes trifluoromethylated compounds attractive for the development of chemical tags and activity-based probes (ABPs).
An ABP is a chemical tool used to study the activity of enzymes in complex biological systems. It typically consists of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection. A molecule like this compound could be derivatized to incorporate a reactive "warhead" and thus serve as the basis for an ABP. The trifluoromethyl group would act as the ¹⁹F NMR reporter tag, allowing for the detection and characterization of the enzyme-probe adduct.
The sensitivity of the ¹⁹F chemical shift to the local environment can provide valuable information about the conformational state of the tagged protein. For example, the binding of a ligand to the protein could induce a change in the chemical shift of the trifluoromethyl tag, which can be readily detected by ¹⁹F NMR.
The table below outlines the components of a hypothetical activity-based probe derived from this compound.
| Probe Component | Function | Example Moiety |
| Reporter Tag | Enables detection and characterization of the probe-target adduct. | 5,5,5-Trifluoropentyl group |
| Linker | Connects the reporter tag to the reactive group. | A flexible alkyl or polyethylene (B3416737) glycol chain. |
| Reactive Group (Warhead) | Covalently binds to the active site of the target enzyme. | A group that can react with specific amino acid residues, such as a fluorophosphonate for serine hydrolases. |
Interdisciplinary Research with Other Chemical Fields
The unique properties of fluorinated sulfonamides like this compound position them at the interface of several chemical disciplines, including medicinal chemistry, materials science, and agrochemistry.
In medicinal chemistry , the introduction of a trifluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The CF3 group can improve metabolic stability by blocking sites of oxidation, and its high lipophilicity can enhance membrane permeability and binding affinity to target proteins. Therefore, incorporating the 5,5,5-trifluoropentyl-1-sulfonamide moiety into bioactive scaffolds is a promising strategy for the development of new therapeutic agents.
In materials science , fluorinated compounds are known for their unique surface properties, including hydrophobicity and oleophobicity. Self-assembled monolayers of fluorinated thiols on gold surfaces, for instance, exhibit low surface energy and high thermal stability. The incorporation of this compound into polymers or surface coatings could lead to materials with enhanced chemical resistance and tailored surface properties. There is also potential for application in the development of sorbents with high affinity for per- and polyfluoroalkyl substances (PFAS) through fluorine-fluorine interactions.
In agrochemistry , fluorinated compounds have found widespread use as herbicides, insecticides, and fungicides. The trifluoromethyl group is a common substituent in many commercial agrochemicals, where it contributes to their biological activity and environmental persistence. The sulfonamide functional group is also present in a number of herbicides. The combination of these two moieties in this compound suggests its potential as a scaffold for the development of new agrochemicals.
The following table highlights potential interdisciplinary applications of this compound.
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Drug discovery and development | Enhanced metabolic stability, lipophilicity, and binding affinity. |
| Materials Science | Development of advanced materials | Unique surface properties, chemical |
Conclusion and Future Research Perspectives
Synthesis and Structural Characterization Innovations for 5,5,5-Trifluoropentane-1-sulfonamide
The traditional synthesis of primary sulfonamides typically involves the reaction of a sulfonyl chloride with ammonia (B1221849). acs.org Therefore, a key innovation in the synthesis of this compound would lie in the efficient preparation of its precursor, 5,5,5-Trifluoropentane-1-sulfonyl chloride. A plausible and innovative approach could involve a multi-step sequence starting from readily available 4-bromobutan-1-ol.
A hypothetical innovative synthetic pathway is outlined below:
Trifluoromethylation: The terminal bromine atom of a protected 4-bromobutanol derivative could be displaced with a trifluoromethyl group using a suitable trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride (B91410) source.
Conversion to Thiol: The protected alcohol would then be converted to a thiol, for instance, via a Mitsunobu reaction with thioacetic acid followed by hydrolysis.
Oxidative Chlorination: The resulting 5,5,5-trifluoropentane-1-thiol would then undergo oxidative chlorination using reagents like chlorine gas in the presence of water to yield the desired 5,5,5-Trifluoropentane-1-sulfonyl chloride.
Amination: Finally, the sulfonyl chloride would be reacted with ammonia or an ammonia surrogate to furnish this compound. nih.gov
More direct and convergent synthetic strategies are also an area of active research. One-pot syntheses of primary sulfonamides from organometallic reagents and specialized sulfinylamine reagents have been reported, offering a more streamlined approach. acs.org Adapting such methodologies to incorporate the trifluoropentyl moiety would represent a significant advancement.
For structural characterization, single-crystal X-ray diffraction would provide definitive information on the solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the sulfonamide protons and oxygen atoms.
Key Findings from Computational Chemistry and Advanced Spectroscopic Analysis
Computational Chemistry:
Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) would provide valuable insights into its structure. mdpi.commultidisciplinaryjournals.com
Based on studies of similar sulfonamides, the following structural parameters can be anticipated: mdpi.comijcps.org
| Parameter | Predicted Value Range |
| S-N Bond Length | 1.65 - 1.70 Å |
| S-O Bond Length | 1.42 - 1.45 Å |
| C-S Bond Length | 1.75 - 1.80 Å |
| C-F Bond Length | 1.33 - 1.36 Å |
| O-S-O Bond Angle | 118 - 122° |
| C-S-N Bond Angle | 105 - 109° |
These calculations would likely reveal a tetrahedral geometry around the sulfur atom and a staggered conformation for the pentyl chain to minimize steric hindrance. The strong electron-withdrawing nature of both the trifluoromethyl and sulfonamide groups would influence the charge distribution across the molecule.
Advanced Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of fluorinated compounds.
¹⁹F NMR: This technique is particularly informative for fluorinated molecules due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, the trifluoromethyl group is expected to exhibit a triplet in the ¹⁹F NMR spectrum around -60 to -70 ppm (relative to CFCl₃) due to coupling with the adjacent methylene (B1212753) protons. wikipedia.org
¹H NMR: The proton NMR spectrum would show distinct signals for the different methylene groups in the pentyl chain. The protons on the carbon adjacent to the sulfonamide group would be the most deshielded, appearing as a triplet. The protons on the carbon adjacent to the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms. The remaining methylene protons would exhibit more complex splitting patterns.
¹³C NMR: The carbon NMR spectrum would also provide characteristic signals. The carbon of the trifluoromethyl group would appear as a quartet due to one-bond coupling with the fluorine atoms. The carbon attached to the sulfur atom would be significantly deshielded.
A summary of anticipated NMR data is provided below:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹⁹F | -60 to -70 | Triplet |
| ¹H (α to SO₂NH₂) | 3.0 - 3.2 | Triplet |
| ¹H (β to SO₂NH₂) | 1.8 - 2.0 | Multiplet |
| ¹H (γ to SO₂NH₂) | 1.6 - 1.8 | Multiplet |
| ¹H (δ to SO₂NH₂) | 2.1 - 2.3 | Quartet |
| ¹³C (α to SO₂NH₂) | 50 - 55 | - |
| ¹³C (CF₃) | 125 - 130 | Quartet |
Future Directions in the Synthesis, Characterization, and Application of Fluorinated Sulfonamides
The field of fluorinated sulfonamides is poised for significant advancements. Future synthetic efforts will likely focus on developing more efficient, sustainable, and stereoselective methods. This includes the exploration of late-stage fluorination techniques and the use of flow chemistry to enable safer and more scalable syntheses.
In terms of characterization, the application of advanced NMR techniques, such as two-dimensional correlation spectroscopy (e.g., ¹H-¹⁹F HETCOR), will be crucial for unambiguously assigning complex spectra and understanding through-space interactions.
The unique properties of fluorinated sulfonamides, including their high thermal and chemical stability, and their ability to act as hydrogen bond donors, make them attractive candidates for a range of applications. Potential future applications include:
Pharmaceuticals and Agrochemicals: The sulfonamide moiety is a well-established pharmacophore, and the introduction of a trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially leading to new drug candidates and pesticides.
Materials Science: Fluorinated sulfonamides could find use as specialized surfactants, electrolytes in batteries, and components of advanced polymers and coatings due to their unique surface properties and stability. qyresearch.inplasticsengineering.org
Catalysis: The acidic nature of the N-H protons in sulfonamides, enhanced by the trifluoromethyl group, could be exploited in the design of new organocatalysts.
Broader Impact on Organic Synthesis and Chemical Sciences
The study of molecules like this compound contributes to the broader understanding of the "fluorine effect" in organic chemistry. Research into the synthesis and reactivity of such compounds drives the development of new synthetic methodologies and reagents for the introduction of fluorine and sulfonyl groups.
Furthermore, the exploration of fluorinated sulfonamides enriches the toolbox of medicinal and materials chemists, providing new building blocks with tunable properties. The insights gained from computational and spectroscopic studies of these molecules enhance our ability to predict and control molecular structure and function, which is a fundamental goal of the chemical sciences. The continued investigation into this class of compounds is expected to lead to the discovery of new materials and biologically active agents with significant societal benefits.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5,5,5-Trifluoropentane-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonation of 5,5,5-trifluoropentanol followed by amidation. Key variables include temperature (60–80°C), solvent choice (e.g., THF or dichloromethane), and stoichiometry of sulfonating agents (e.g., chlorosulfonic acid). Triethylamine is often used to neutralize HCl byproducts . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting reaction times (48–72 hours) to maximize yields (reported 60–75%) .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm trifluoromethyl groups (δ -60 to -70 ppm) and NMR for backbone protons (δ 1.5–3.0 ppm).
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode detects [M-H]⁻ peaks at m/z 238.1 .
Q. How does the sulfonamide group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The sulfonamide acts as a leaving group in SN2 reactions. Reactivity is enhanced by electron-withdrawing trifluoromethyl groups, which polarize the C-S bond. Experimental design should use polar aprotic solvents (e.g., DMF) and nucleophiles like amines or thiols, with reaction progress tracked via NMR .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and temperature variations. Use a factorial design (2 model) to test solubility in solvents (e.g., DMSO, ethanol, hexane) at 25°C and 40°C. Measure saturation points gravimetrically and analyze via ANOVA to identify statistically significant factors .
Q. How can computational modeling predict the compound’s binding affinity in enzyme inhibition studies?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the sulfonamide’s 3D structure (optimized via DFT at B3LYP/6-311+G(d,p) level). Validate predictions with in vitro assays (e.g., IC measurements against carbonic anhydrase isoforms) .
Q. What experimental designs optimize the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 2–12) at 40°C/75% RH. Monitor degradation via HPLC every 24 hours. Apply Arrhenius kinetics to extrapolate shelf-life at 25°C .
Theoretical and Methodological Frameworks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
